
2-Benzotellurophene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzotellurophene-1,3-dione is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom within a benzene ring structure, making it a unique and interesting compound for various scientific studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotellurophene-1,3-dione typically involves the cyclization of tellurium-containing precursors. One common method includes the reaction of tellurium tetrachloride with diphenylacetylene, followed by cyclization to form the benzotellurophene ring . The reaction conditions often require refluxing in solvents like trichlorobenzene and the use of sodium sulfide for further conversion steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors for better control over the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzotellurophene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it to tellurides.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the tellurium atom plays a crucial role.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions include various tellurium-containing derivatives, such as telluroxides, tellurides, and substituted benzotellurophenes.
Applications De Recherche Scientifique
2-Benzotellurophene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotellurium compounds and studying their reactivity.
Biology: The compound’s unique properties make it a candidate for exploring biological interactions, particularly in the study of enzyme inhibition and redox biology.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the development of materials with specific electronic properties, such as semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism by which 2-Benzotellurophene-1,3-dione exerts its effects involves its interaction with molecular targets through the tellurium atom. The compound can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. Additionally, its redox properties allow it to participate in electron transfer reactions, affecting cellular redox balance .
Comparaison Avec Des Composés Similaires
Benzothiophene: Contains sulfur instead of tellurium.
Benzoselenophene: Contains selenium instead of tellurium.
Benzofuran: Contains oxygen instead of tellurium.
Uniqueness: 2-Benzotellurophene-1,3-dione is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. The tellurium atom provides unique redox characteristics and the ability to form strong bonds with biological molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
69246-89-5 |
|---|---|
Formule moléculaire |
C8H4O2Te |
Poids moléculaire |
259.7 g/mol |
Nom IUPAC |
2-benzotellurophene-1,3-dione |
InChI |
InChI=1S/C8H4O2Te/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
Clé InChI |
AASKHPLUSUPNPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)[Te]C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


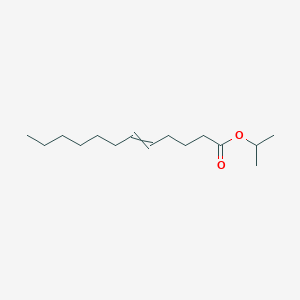
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)

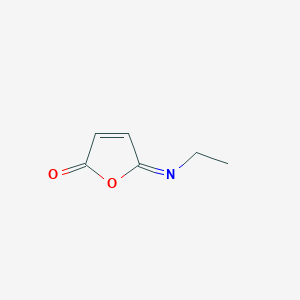
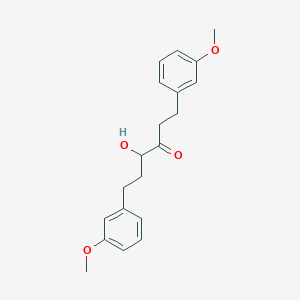
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
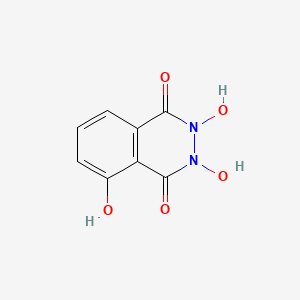



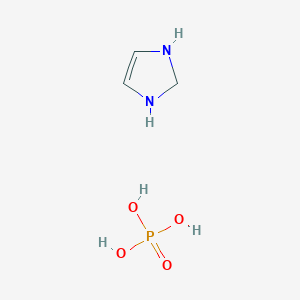

![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)

